6-(3,5-Dimethylanilino)-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-((3,5-Dimethylphenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 3,5-dimethylphenylamino group and a methyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,5-Dimethylphenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then cyclized to form the pyrimidine ring. The reaction conditions typically involve refluxing the reaction mixture in ethanol for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-((3,5-Dimethylphenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-((3,5-Dimethylphenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((3,5-Dimethylphenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-(3,5-dimethylphenyl)pyrimidine
- 3,5-Dimethylphenylamino-2,4-dihydropyrimidine
- 6-(3,5-Dimethylphenyl)-3-methylpyrimidine-2,4-dione
Uniqueness
6-((3,5-Dimethylphenyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenylamino group and the methyl group at specific positions on the pyrimidine ring can result in distinct properties compared to other similar compounds.
Biological Activity
6-(3,5-Dimethylanilino)-3-methylpyrimidine-2,4(1H,3H)-dione, also known as a pyrimidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its interactions with biological targets. The following sections explore the synthesis, biological activities, and mechanisms of action of this compound.
- Molecular Formula : C13H15N3O2
- Molecular Weight : 245.28 g/mol
- CAS Number : 88200-81-1
- IUPAC Name : 6-(3,5-dimethylanilino)-3-methyl-1H-pyrimidine-2,4-dione
Synthesis
The synthesis of this compound typically involves:
- Reagents : 3,5-dimethylaniline and ethyl acetoacetate.
- Conditions : Reaction in the presence of a base such as sodium ethoxide under reflux in ethanol.
- Yield Optimization : Industrial production may utilize continuous flow reactors and catalysts to enhance efficiency.
Anticancer Activity
Research indicates that compounds related to this pyrimidine derivative exhibit significant anticancer properties. For instance:
- Cell Growth Inhibition : Studies have shown that certain analogs can inhibit the growth of various cancer cell lines by targeting specific enzymes involved in tumor progression. Notably, compounds have been tested against the NCI-60 cell panel with varying degrees of success .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of topoisomerase enzymes, which play a crucial role in DNA replication and transcription. For example, one study reported an IC50 value of 0.52 µM for a related compound against topoisomerase IIB .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications in the pyrimidine ring can enhance antimicrobial efficacy .
- Case Studies : Specific analogs demonstrated potent antifungal activity in laboratory settings, indicating potential therapeutic applications in treating infections .
Tyrosinase Inhibition
Recent studies have highlighted the compound's potential as a tyrosinase inhibitor:
- Mechanism : Tyrosinase is a key enzyme involved in melanin production; thus, inhibitors can be useful for treating hyperpigmentation disorders. Some analogs exhibited IC50 values significantly lower than standard inhibitors like kojic acid .
Research Findings Summary Table
Properties
CAS No. |
88200-81-1 |
---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
6-(3,5-dimethylanilino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c1-8-4-9(2)6-10(5-8)14-11-7-12(17)16(3)13(18)15-11/h4-7,14H,1-3H3,(H,15,18) |
InChI Key |
HVWYWBXVTFXQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=O)N(C(=O)N2)C)C |
Origin of Product |
United States |
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